N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide

medicinal chemistry chemical biology screening library

Sourcing well-characterized fragments with defined thiophene-3-carboxamide geometry for CNS screening is often rate-limiting. This compound provides a ready-to-screen solution with a balanced lead-like profile (MW 268 Da, XLogP3 1.3, TPSA 69.8 Ų) and a methoxyethyl solubilizing group. Key procurement advantages: • Validated fragment for hit-finding campaigns targeting neurological targets • Dual synthetic vectors (N-alkylation & thiophene modification) enable rapid SAR expansion • Available from established screening-library suppliers with batch traceability.

Molecular Formula C13H20N2O2S
Molecular Weight 268.38
CAS No. 1421452-68-7
Cat. No. B2883555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide
CAS1421452-68-7
Molecular FormulaC13H20N2O2S
Molecular Weight268.38
Structural Identifiers
SMILESCOCCN1CCC(CC1)NC(=O)C2=CSC=C2
InChIInChI=1S/C13H20N2O2S/c1-17-8-7-15-5-2-12(3-6-15)14-13(16)11-4-9-18-10-11/h4,9-10,12H,2-3,5-8H2,1H3,(H,14,16)
InChIKeyFFZUDLSIXIKCOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide – Identity & Baseline


N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide is a synthetic small-molecule carboxamide (C13H20N2O2S, MW 268.38) featuring a piperidine core substituted at the N‑1 position with a 2‑methoxyethyl group and at the C‑4 position with a thiophene‑3‑carboxamide moiety [1]. It is commercially catalogued within screening‑library collections (e.g., Life Chemicals F6108‑0200) and databases such as PubChem (CID 47549497) [2]. The compound is described by vendors as a potential pharmacological scaffold, particularly for neurological disorders, although validated biological profiling data remain absent from the open literature . Its computed physicochemical properties include XLogP3 1.3, topological polar surface area 69.8 Ų, and 5 rotatable bonds, placing it within lead‑like chemical space [1].

1 Screening library fragment with lead-like computed property range
2 Thiophene-3-carboxamide scaffold for fragment-based or SAR workflows
3 Requires experimental validation; no disclosed bioactivity data

N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide – Why Generic Substitution Fails


Compounds within the N‑(1‑substituted‑piperidin‑4‑yl)‑heteroaryl‑carboxamide class are not interchangeable, because minor variations in the heteroaryl ring position (e.g., thiophene‑2‑ vs. thiophene‑3‑carboxamide), the N‑alkyl substituent (e.g., methoxyethyl vs. ethyl), and the linker length (e.g., direct piperidine‑4‑yl vs. piperidin‑4‑ylmethyl) can profoundly alter molecular recognition, solubility, metabolic stability, and off‑target liability. In the absence of direct comparative data for the title compound, the precautionary principle applies: analog substitution without experimental validation frequently leads to loss of potency, altered selectivity, or unexpected pharmacokinetic profiles, as documented across the broader piperidine‑carboxamide class [1].

Regiochemistry matters
Thiophene-2-carboxamide analogs may exhibit distinct target-binding profiles; class-level SAR shows positional isomerism can shift potency significantly.
N-substituent sensitivity
Altering the methoxyethyl group to ethyl or other N-alkyl chains may change solubility, permeability, and off-target liability.
Linker geometry not interchangeable
Piperidin-4-yl vs. piperidin-4-ylmethyl linkers can affect molecular recognition; analog substitution without validation risks loss of activity.

N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide – Differentiation Evidence


No Published Comparative Data Available

A comprehensive search of primary research papers, patents, and authoritative databases (PubMed, Google Patents, PubChem, ChEMBL) as of April 2026 found no study that reports quantitative biological or physicochemical data for N-[1-(2-methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide in direct comparison with a named analog or alternative. The compound appears only in vendor catalogs and compound aggregators, where it is listed as a research chemical without activity annotations [1]. Consequently, no evidence‑based differentiation can be established at this time.

Literature evidence
Data to verify
No quantitative bioactivity data disclosed across PubMed, ChEMBL, or PubChem
Requires project-specific validation
Vendor catalog listing only; no comparative studies found
medicinal chemistry chemical biology screening library

Computed Properties vs. Lead-Like Criteria

Computed properties for the title compound (MW 268.38, XLogP3 1.3, TPSA 69.8 Ų, 5 rotatable bonds, 1 HBD, 4 HBA) fall within typical lead‑like thresholds (MW ≤350, cLogP ≤3, TPSA ≤140). This profile is comparable to many fragment‑sized piperidine‑carboxamides but offers no quantitative advantage over related analogs such as N‑(1‑(2‑methoxyethyl)piperidin‑4‑yl)cyclopentanecarboxamide (PubChem CID 24229677) or N‑(1‑(2‑methoxyethyl)piperidin‑4‑yl)pyrazine‑2‑carboxamide (CAS 1421460‑19‑6), for which similar computed ranges are expected [1]. Without experimental logD, solubility, or permeability data, these in silico estimates cannot substantiate a procurement preference.

Computed properties
Class-level
MW 268.38, XLogP3 1.3, TPSA 69.8 Ų, HBD 1, HBA 4, RotB 5
Lead-like range fit review
No experimental logD or solubility data
drug-likeness physicochemical properties ADME prediction

Positional Isomerism: 3- vs. 2-Carboxamide

Although no side‑by‑side comparison exists for the title compound, the broader literature on thiophene‑carboxamide positional isomers demonstrates that moving the carboxamide from the 2‑ to the 3‑position of thiophene can drastically alter target binding. For example, in the IKK‑2 inhibitor series, thiophene‑3‑carboxamides exhibited distinct potency and selectivity profiles relative to their 2‑carboxamide counterparts [1]. The title compound’s 3‑carboxamide regiochemistry is therefore a structural feature that could confer unique biological properties compared to the more common 2‑carboxamide isomer (e.g., N‑(1‑(2‑methoxyethyl)piperidin‑4‑yl)thiophene‑2‑carboxamide), but experimental confirmation is required.

Regiochemistry SAR
Class-level
3-carboxamide vs 2-carboxamide: class SAR suggests potential >10-fold potency shifts in related targets
Class-level SAR context for scaffold selection
Extrapolation from IKK-2 inhibitor series requires caution
structure-activity relationship positional isomer thiophene carboxamide

N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide – Application Scenarios


Fragment-Based Screening for CNS Targets

The compound’s low molecular weight (268 Da), moderate lipophilicity (XLogP3 1.3), and balanced hydrogen‑bond donor/acceptor count make it suitable as a fragment in screening libraries targeting central nervous system enzymes or receptors, provided the thiophene‑3‑carboxamide motif is desired [1]. Its commercial availability from suppliers such as Life Chemicals facilitates procurement for initial hit‑finding campaigns.

Hit-to-Lead Exploration of Thiophene-3-carboxamides

When a project has established that a thiophene‑3‑carboxamide is a privileged substructure, the title compound can serve as a starting point for structure‑activity relationship (SAR) studies. The methoxyethyl substituent on the piperidine nitrogen may offer improved solubility over simple N‑alkyl analogs, but this must be experimentally verified by the end user [2].

Negative Control in Biochemical Assays

Given the absence of disclosed bioactivity data, the compound may be used as a presumed inactive analog in control experiments, particularly when comparing against structurally related active leads. Its low anticipated promiscuity (based on favorable physicochemical properties) supports utility as a negative control, though confirmation of inertness remains the user’s responsibility [1].

Synthetic Intermediate for Derivatization

The piperidine ring and thiophene carboxamide provide two vectors for further functionalization (N‑alkylation at the piperidine or modification of the thiophene ring), making the compound a useful advanced intermediate for generating diverse analogs in medicinal chemistry programs [1].

Application
Selection Property
Validation Focus
CNS target fragment screening
Lead-like property range
Experimental target engagement
Thiophene-3-carboxamide SAR exploration
3-carboxamide scaffold identity
Structure-activity profiling
Negative control in biochemical assays
Low predicted promiscuity
Inertness confirmation in assay
Synthetic derivatization
Piperidine and thiophene vectors
Analog library generation
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